molecular formula C15H9Br2N3O2 B1417815 3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one CAS No. 454240-99-4

3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one

Cat. No.: B1417815
CAS No.: 454240-99-4
M. Wt: 423.06 g/mol
InChI Key: WPUZOTSRLANZQW-CNHKJKLMSA-N
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Description

3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one is a synthetic organic compound characterized by its unique structure, which includes a dibromo-hydroxybenzylidene moiety linked to a hydrazono group and an indolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one typically involves the condensation of 3,5-dibromo-4-hydroxybenzaldehyde with hydrazine derivatives, followed by cyclization to form the indolone core. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and the process may be catalyzed by acids or bases to facilitate the condensation and cyclization steps .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

The major products formed from these reactions include quinone derivatives, amine-substituted compounds, and various substituted indolones, depending on the specific reaction and reagents used .

Scientific Research Applications

3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s hydrazono group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the dibromo-hydroxybenzylidene moiety can interact with cellular pathways, modulating signal transduction and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one lies in its specific substitution pattern and the presence of both hydrazono and indolone functionalities. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(3Z)-3-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylidenehydrazinylidene]-1H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9Br2N3O2/c16-10-5-8(6-11(17)14(10)21)7-18-20-13-9-3-1-2-4-12(9)19-15(13)22/h1-7,21H,(H,19,20,22)/b18-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPUZOTSRLANZQW-CNHKJKLMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN=CC3=CC(=C(C(=C3)Br)O)Br)C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)/C(=N/N=C/C3=CC(=C(C(=C3)Br)O)Br)/C(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9Br2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
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3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one
Reactant of Route 6
3-[(3,5-Dibromo-4-hydroxy-benzylidene)-hydrazono]-1,3-dihydro-indol-2-one

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